molecular formula C9H7BrN2 B088425 4-(4-Bromophenyl)-1H-imidazole CAS No. 13569-96-5

4-(4-Bromophenyl)-1H-imidazole

Cat. No. B088425
CAS RN: 13569-96-5
M. Wt: 223.07 g/mol
InChI Key: YLIOAWKNPLJMID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The chemical reactions involving “4-(4-Bromophenyl)-1H-imidazole” are not well-documented .

Scientific Research Applications

Antimicrobial and Antiproliferative Agents

  • Application Summary: The compound is used in the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which have shown promising results as antimicrobial and antiproliferative agents .
  • Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
  • Results: The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

Synthesis of Mixed Bisamide Derivative and Monoamide Product

  • Application Summary: 4-Bromophenyl isocyanate is used in the synthesis of mixed bisamide derivative and monoamide product .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The specific results or outcomes obtained were not detailed in the source .

properties

IUPAC Name

5-(4-bromophenyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIOAWKNPLJMID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355962
Record name 4-(4-Bromophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)-1H-imidazole

CAS RN

13569-96-5
Record name 4-(4-Bromophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Bromophenyl)-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Bromophenyl)-1H-imidazole
Reactant of Route 2
Reactant of Route 2
4-(4-Bromophenyl)-1H-imidazole
Reactant of Route 3
Reactant of Route 3
4-(4-Bromophenyl)-1H-imidazole
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-(4-Bromophenyl)-1H-imidazole
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-(4-Bromophenyl)-1H-imidazole
Reactant of Route 6
4-(4-Bromophenyl)-1H-imidazole

Citations

For This Compound
11
Citations
AM Agafoncev, TA Shumilova… - Current Microwave …, 2018 - ingentaconnect.com
Background: Trans-epoxide of (+)-3-carene is one of the most easily prepared products of primary functionalization and can be synthesized by oxidation of (+)-3-carene. The trans-…
Number of citations: 2 www.ingentaconnect.com
B Ding, L Ma, Z Huang, X Ma, H Tian - Science Advances, 2021 - science.org
Pure organic persistent room temperature phosphorescence (RTP) has shown great potential in information encryption, optoelectronic devices, and bio-applications. However, trace …
Number of citations: 107 www.science.org
A Trapero, A Pacitto, V Singh, M Sabbah… - Journal of medicinal …, 2018 - ACS Publications
Tuberculosis (TB) remains a major cause of mortality worldwide, and improved treatments are needed to combat emergence of drug resistance. Inosine 5′-monophosphate …
Number of citations: 54 pubs.acs.org
D Basudhar, Y Madrona, S Kandel, JN Lampe… - Journal of Biological …, 2015 - ASBMB
Defining the conformational states of cytochrome P450 active sites is critical for the design of agents that minimize drug-drug interactions, the development of isoform-specific P450 …
Number of citations: 31 www.jbc.org
Z Marton, R Guillon, I Krimm, Preeti… - Journal of medicinal …, 2015 - ACS Publications
We used a combined approach based on fragment-based drug design (FBDD) and in silico methods to design potential inhibitors of the cytosolic 5′-nucleotidase II (cN-II), which has …
Number of citations: 21 pubs.acs.org
U Nagarjuna, GD Reddy, A Padmaja… - Journal of Molecular …, 2019 - Elsevier
A new class of benzazolyl azolyl urea derivatives were prepared by the reaction of methyl benzazoyl carbamates with azolyl amines in the presence of mild base potassium tert-butoxide…
Number of citations: 8 www.sciencedirect.com
C Schmidt, B Karge, R Misgeld… - … A European Journal, 2017 - Wiley Online Library
Gold complexes with N‐heterocyclic carbene (NHC) ligands represent a promising class of metallodrugs for the treatment of cancer or infectious diseases. In this report, the synthesis …
T Rekha, U Nagarjuna, A Padmaja… - Chemistry & …, 2019 - Wiley Online Library
Benzylidenehydrazinyl imidazoles (3) are prepared from 2‐hydrazinyl imidazoles (2) on treatment with hydrazine. The imine functionality in 3 is utilized to develop 5′‐aryl‐N‐(4‐aryl‐…
Number of citations: 6 onlinelibrary.wiley.com
E Kestevur Doğru - 2019 - gcris.iyte.edu.tr
Enzyme catalyzed biosynthesis of steroidal drugs is an important process for pharmaceutical manufacturing. Cytochrome P450 (P450) monooxygenases are important for hydroxylation …
Number of citations: 1 gcris.iyte.edu.tr
EK Doğru - 2019 - search.proquest.com
Enzyme catalyzed biosynthesis of steroidal drugs is an important process for pharmaceutical manufacturing. Cytochrome P450 (P450) monooxygenases are important for hydroxylation …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.